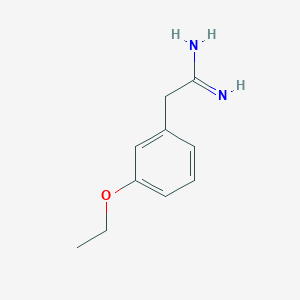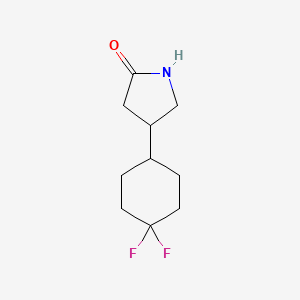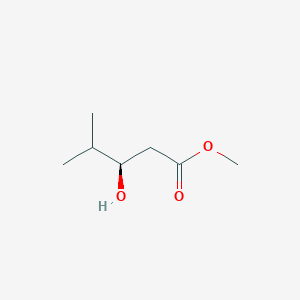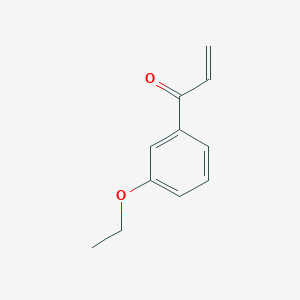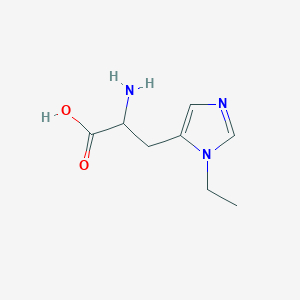![molecular formula C11H14Cl2N2O B13600395 5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)
5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride: is a complex organic compound with a unique tricyclic structure It contains a chlorine atom, an oxygen atom, and two nitrogen atoms within its molecular framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Tricyclic Core: This step involves the cyclization of precursor molecules to form the tricyclic structure. Specific reagents and catalysts are used to facilitate this reaction.
Chlorination: Introduction of the chlorine atom into the molecule is achieved through chlorination reactions, often using reagents like thionyl chloride or chlorine gas.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form, typically by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions, ensuring high yield and purity, and implementing safety measures to handle hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions may be used to modify specific parts of the molecule, such as reducing nitro groups to amines.
Substitution: Various substitution reactions can occur, where atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted tricyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic systems and their behavior in various chemical reactions.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Potential medical applications include its use as a lead compound in drug discovery. Its unique structure may offer therapeutic benefits for certain diseases, pending further research and clinical trials.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2(7),3,5-triene
- 9-oxa-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one
Uniqueness
Compared to similar compounds, 5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride salt form. These features may confer unique chemical and biological properties, making it a valuable compound for research and application.
Eigenschaften
Molekularformel |
C11H14Cl2N2O |
|---|---|
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
8-chloro-1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazine;hydrochloride |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-8-1-2-10-11(5-8)15-7-9-6-13-3-4-14(9)10;/h1-2,5,9,13H,3-4,6-7H2;1H |
InChI-Schlüssel |
AQQYINUYKWBMSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(CN1)COC3=C2C=CC(=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxalicacid,{2-[2-(methylamino)ethoxy]phenyl}methanol](/img/structure/B13600312.png)
